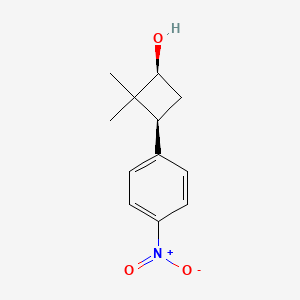

rac-(1R,3R)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol, cis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-(1R,3R)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol, cis is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique structure and properties. This compound is synthesized using various methods, and it has been found to have numerous scientific research applications.

Aplicaciones Científicas De Investigación

1. Cancer Research

The synthesis of rac- and meso-4F-Pt(CBDC) complexes, including a derivative of rac-(1R,3R)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol, cis, has shown promising effects in inhibiting human breast cancer cell lines, surpassing carboplatin in effectiveness. These compounds have been attributed with the ability to accumulate in tumor cells, indicating their potential in cancer therapeutics (Gust et al., 1998).

2. Synthesis of Enantiomerically Pure Compounds

Enantiomerically pure compounds have been synthesized using this compound, as a starting material. Key steps in these syntheses involve racemization and photoinduced rearrangement processes, indicating the chemical's utility in creating specific stereochemical configurations in organic synthesis (Frauenrath & Philipps, 1985).

3. Organometallics and Pharmacology

In the field of organometallic chemistry, this compound, and its derivatives have been synthesized and characterized for their potential pharmacological applications. Studies include the synthesis of silicon analogues of known therapeutic compounds, adding a new dimension to the pharmacological properties of these materials (Daiss et al., 2006).

4. Stereochemical Analysis in DNA Damage

The compound's stereochemistry has been crucial in studies of DNA damage, particularly in understanding the formation of cyclobutane pyrimidine dimers. Such studies are vital in comprehending UV-induced genetic mutations and carcinogenesis (Ito et al., 1999).

5. Environmental Bioremediation

In environmental science, derivatives of this compound have been studied for their role in bioremediation. A specific example is the biotransformation of 3-methyl-4-nitrophenol, a breakdown product of certain pesticides, by Ralstonia sp. SJ98. This research is crucial for environmental decontamination (Bhushan et al., 2000).

Propiedades

IUPAC Name |

(1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2)10(7-11(12)14)8-3-5-9(6-4-8)13(15)16/h3-6,10-11,14H,7H2,1-2H3/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRIPCLHMNNNND-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)C2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1O)C2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469519.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2469520.png)

![Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine](/img/structure/B2469525.png)

![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)